Resistance Emergence Magnitude: L 697661 Monotherapy vs. Zidovudine Combination Therapy
In a 48-week double-blind clinical study comparing L 697661 monotherapy versus combination therapy with zidovudine, the magnitude of resistance development differed dramatically between treatment arms. HIV-1 RT isolated from patients receiving L 697661 monotherapy exhibited >100-fold reduced susceptibility to L 697661, with resistance associated with amino acid substitutions at RT residue 181. In contrast, RT from patients receiving combination therapy with zidovudine showed maximally 15-fold reduced susceptibility to L 697661 [1].
| Evidence Dimension | Fold reduction in L 697661 susceptibility of HIV-1 RT after treatment |
|---|---|
| Target Compound Data | >100-fold reduced susceptibility (L 697661 monotherapy arm) |
| Comparator Or Baseline | Maximally 15-fold reduced susceptibility (L 697661 + zidovudine combination arm) |
| Quantified Difference | >85-fold greater resistance emergence with monotherapy vs. combination therapy |
| Conditions | 48-week double-blind study in 119 zidovudine-naive HIV-1-infected patients with CD4 cell counts of 200-500/mm³ |
Why This Matters
This >85-fold difference in resistance emergence quantifies the necessity of combination therapy for experimental designs using L 697661, directly informing procurement decisions for studies investigating resistance mechanisms or combination regimens.
- [1] Staszewski S, Massari FE, Kober A, et al. Combination therapy with zidovudine prevents selection of human immunodeficiency virus type 1 variants expressing high-level resistance to L-697,661, a nonnucleoside reverse transcriptase inhibitor. J Infect Dis. 1995;171(5):1159-1165. View Source
